REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][c:8]([Br:11])[c:9]1[OH:10].[C:12](=[O:13])([O-:14])[O-:15].[CH3:18][O:19][c:20]1[cH:21][cH:22][c:23]([CH2:24][Cl:25])[cH:26][cH:27]1.[K+:16].[K+:17].[O:28]=[CH:29][N:30]([CH3:31])[CH3:32]>>[Br:1][c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][c:8]([Br:11])[c:9]1[O:10][CH2:24][c:23]1[cH:22][cH:21][c:20]([O:19][CH3:18])[cH:27][cH:26]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(Br)c(O)c(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CCl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COc1ccc(COc2c(Br)cc(C=O)cc2Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |